molecular formula C18H20N6O3 B12199402 N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine

N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine

Cat. No.: B12199402
M. Wt: 368.4 g/mol
InChI Key: VJVZMHOGLRABJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine: is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a morpholinyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between a pyrimidine derivative and a pyrazine derivative under acidic or basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a 2,4-dimethoxyphenyl halide.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the pteridine core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pteridine core, potentially converting it to a dihydropteridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups or other substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological studies, this compound can be used as a probe to investigate enzyme activities, particularly those involving pteridine-dependent enzymes. It can also serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(piperidin-4-yl)pteridin-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-4-yl)pteridin-2-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. The morpholinyl group can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C18H20N6O3/c1-25-12-3-4-13(14(11-12)26-2)21-18-22-16-15(19-5-6-20-16)17(23-18)24-7-9-27-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)

InChI Key

VJVZMHOGLRABJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCOCC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.